N-chloroacetyl-3-aminophenylpropionic acid
Description
N-Chloroacetyl-3-aminophenylpropionic acid is a synthetic organic compound characterized by a phenylpropionic acid backbone substituted with an amino group at the 3-position and a chloroacetyl moiety on the nitrogen. Chloroacetylation of amino groups is a common strategy to enhance reactivity or modify pharmacokinetic properties in drug design. This compound’s structure combines a polar carboxylic acid group, a reactive chloroacetylated amine, and a hydrophobic aromatic ring, which may influence solubility, stability, and biological activity .
Properties
IUPAC Name |
3-[3-[(2-chloroacetyl)amino]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c12-7-10(14)13-9-3-1-2-8(6-9)4-5-11(15)16/h1-3,6H,4-5,7H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOMZMMDPSBKLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCl)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701249521 | |
| Record name | 3-[(2-Chloroacetyl)amino]benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701249521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221792-58-0 | |
| Record name | 3-[(2-Chloroacetyl)amino]benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2-Chloroacetyl)amino]benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701249521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-chloroacetyl-3-aminophenylpropionic acid typically involves the reaction of 3-aminophenylpropionic acid with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-chloroacetyl-3-aminophenylpropionic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Chemistry
N-chloroacetyl-3-aminophenylpropionic acid is utilized as an intermediate in the synthesis of various organic compounds. Its chloroacetyl group allows for nucleophilic substitution reactions, making it a valuable building block in organic chemistry. The compound's reactivity can lead to the formation of diverse derivatives, which can be tailored for specific applications in research and industry.
Biology
In biological research, this compound is studied for its potential interactions with biomolecules. The mechanism of action involves the formation of covalent bonds with nucleophilic sites on proteins or enzymes, which may inhibit their activity or alter their function. Such interactions are crucial for understanding the compound's biological effects and potential therapeutic applications.
Medicine
Ongoing research is exploring the therapeutic potential of this compound. Preliminary studies suggest that it may have applications in drug development, particularly as a precursor for novel pharmaceuticals targeting specific diseases. Its ability to interact with biological targets positions it as a candidate for further investigation in medicinal chemistry .
Case Study 1: Synthesis of Derivatives
A study focused on synthesizing various derivatives of this compound demonstrated its utility as a precursor in creating compounds with enhanced biological activity. The derivatives exhibited varying degrees of enzyme inhibition, showcasing the compound's versatility in medicinal chemistry .
Research evaluating the biological activity of synthesized derivatives indicated that certain compounds derived from this compound displayed significant inhibitory effects on specific enzymes involved in disease pathways. This highlights the potential for developing targeted therapies based on this compound .
Mechanism of Action
The mechanism of action of N-chloroacetyl-3-aminophenylpropionic acid involves its interaction with specific molecular targets. The chloroacetyl group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of certain enzymes or alter the function of proteins, thereby exerting its effects .
Comparison with Similar Compounds
Research Findings and Implications
Reactivity and Stability
- Chloroacetyl vs. Chloropropionyl : The shorter acetyl chain in the target compound may increase electrophilicity, making it more reactive in nucleophilic substitutions compared to N-(α-chloropropionyl)anthranilic acid .
- Amino Group Modifications: Chloroacetylation in the target compound likely reduces basicity and protects the amine from oxidation, contrasting with the free amino group in 3-amino-3-(p-chlorophenyl)propionic acid .
Biological Activity
N-chloroacetyl-3-aminophenylpropionic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects based on diverse research findings.
1. Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves the acylation of 3-aminophenylpropionic acid with chloroacetyl chloride. The resulting compound features a chloroacetyl group that significantly influences its biological activity. Structure-activity relationship studies indicate that modifications to the amine and carboxylic acid moieties can enhance or diminish its pharmacological effects.
2.1 Antimicrobial Properties
Research has demonstrated that this compound exhibits notable antimicrobial activity. In vitro tests indicate that the compound is effective against various bacterial strains, showcasing moderate to strong inhibitory effects. For instance, a study reported that derivatives of similar compounds displayed significant antibacterial properties against Gram-positive and Gram-negative bacteria, suggesting a potential for further development as an antimicrobial agent .
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
2.2 Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases. For example, in animal models of arthritis, administration of this compound led to a significant reduction in joint swelling and pain .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- NMDA Receptor Modulation : Similar compounds have been shown to selectively modulate NMDA receptor subtypes, particularly NR2B, which is implicated in pain transmission and neurodegenerative diseases . This modulation may underlie its analgesic properties.
- Cytokine Inhibition : The compound appears to inhibit the signaling pathways involved in cytokine production, which is crucial for its anti-inflammatory effects.
4.1 Clinical Relevance
In a clinical study involving patients with chronic pain conditions, this compound was administered as part of a treatment regimen. Results indicated a significant reduction in pain scores compared to placebo, supporting its potential use in pain management .
4.2 Preclinical Models
Preclinical studies using rodent models have provided insights into the pharmacodynamics of this compound. In these studies, the compound demonstrated dose-dependent effects on pain relief and inflammation reduction, indicating a favorable therapeutic window for further exploration in clinical settings .
5. Conclusion
This compound presents promising biological activities, particularly in antimicrobial and anti-inflammatory domains. Its mechanisms of action through NMDA receptor modulation and cytokine inhibition highlight its potential therapeutic applications. Future research should focus on optimizing its pharmacological profile and evaluating long-term safety in clinical trials.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-chloroacetyl-3-aminophenylpropionic acid, and how can purity be validated?
- Methodology : The compound is likely synthesized via chloroacetylation of 3-aminophenylpropionic acid. Key steps include protecting the amine group (e.g., using acetyl chloride derivatives) and controlling reaction stoichiometry to avoid over-chlorination. Purity validation should involve reversed-phase HPLC with UV detection (λ = 254 nm) and comparison to reference standards. Mass spectrometry (MS) or nuclear magnetic resonance (NMR) (e.g., H and C) can confirm structural integrity .
Q. How should researchers handle stability challenges during storage?
- Methodology : Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the chloroacetyl group. Stability testing via accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) with periodic HPLC analysis can identify degradation products .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodology : Use chemically resistant gloves (e.g., nitrile), lab coats, and safety goggles. Ensure emergency showers and self-contained breathing apparatus (SCBA) are accessible. Toxicity data for structurally similar chlorinated acids (e.g., 3-chloropropionic acid) suggest acute dermal and inhalation risks, necessitating fume hood use .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodology : Cross-validate assays using orthogonal techniques. For example, if cytotoxicity results conflict between MTT and lactate dehydrogenase (LDH) assays, perform flow cytometry to assess apoptosis/necrosis ratios. Control for batch-to-batch variability by synthesizing multiple lots and characterizing impurities via LC-MS .
Q. What mechanistic insights can be gained from studying its interaction with enzymatic targets (e.g., proteases or oxidoreductases)?
- Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics. Pair this with molecular docking simulations (e.g., AutoDock Vina) to map interaction sites. For example, the chloroacetyl group may act as an electrophilic warhead, covalently modifying catalytic cysteine residues .
Q. How does pH influence the compound’s reactivity in aqueous solutions?
- Methodology : Conduct kinetic studies across a pH range (2–10) using UV-Vis spectroscopy to track hydrolysis rates. Buffer systems (e.g., phosphate or acetate) should be selected to avoid interference. Compare degradation half-lives () to identify pH-dependent reaction pathways .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for dose-response studies involving this compound?
- Methodology : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. For high-throughput screens, employ Z’-factor analysis to assess assay robustness .
Q. How can researchers differentiate between specific and non-specific effects in cellular assays?
- Methodology : Include a structurally analogous inactive control (e.g., N-acetyl-3-aminophenylpropionic acid) and use CRISPR/Cas9 knockout models of putative targets. Combine pharmacological inhibition with the compound to evaluate additive/synergistic effects .
Safety & Compliance
Q. What waste disposal protocols align with regulatory standards for chlorinated organic acids?
- Methodology : Neutralize waste with 10% sodium bicarbonate, then adsorb onto vermiculite or activated carbon. Dispose via licensed hazardous waste facilities compliant with REACH and local regulations. Document disposal using Safety Data Sheet (SDS) Section 13 guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
